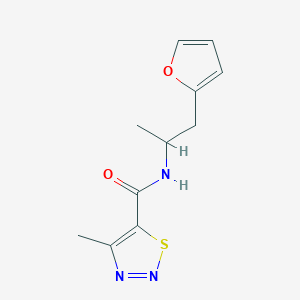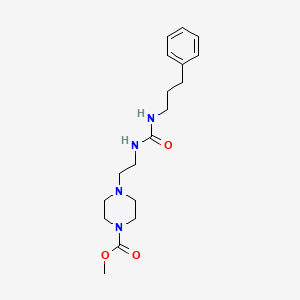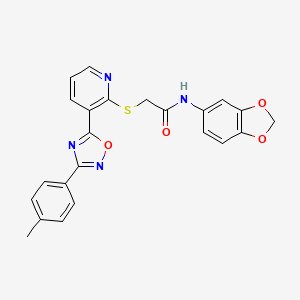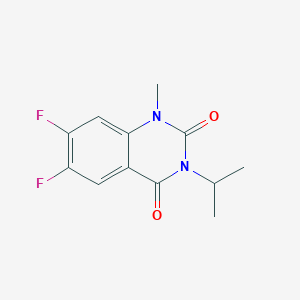
N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiadiazole rings, as well as the carboxamide group, would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The furan ring, for example, is aromatic and may undergo electrophilic substitution reactions. The thiadiazole ring and the carboxamide group may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the furan and thiadiazole rings may affect its solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on furan and thiadiazole derivatives illustrates a broad interest in the synthesis and chemical reactivity of these compounds. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of furan-thiazole derivatives through the coupling of furan carbonyl chloride with different amines, followed by subsequent reactions to achieve various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation Aleksandrov & El’chaninov, 2017. Similar methodologies could potentially be applied to the synthesis and functionalization of N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, indicating its versatility in chemical synthesis and modification for various applications.
Molecular Characterization and Biological Activity
A study by Cakmak et al. (2022) on a thiazole-based heterocyclic amide demonstrated comprehensive molecular characterization techniques (IR/NMR/XRD) and highlighted the antimicrobial activity of the compound against a range of microorganisms Cakmak et al., 2022. This suggests that N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and similar compounds could have potential applications in the development of new antimicrobial agents, pending further research to explore their biological efficacy and mechanism of action.
Antiproliferative and Anticancer Potential
Hekal et al. (2021) synthesized a series of thiadiazol-2-yl)furan-2-carboxamide derivatives and evaluated their antiproliferative activities against various cancer cell lines, revealing significant inhibitory effects. Molecular docking studies identified VEGFR-2 as a potential molecular target, suggesting that derivatives of furan and thiadiazole compounds, including N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, may hold promise as anticancer agents Hekal et al., 2021.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(6-9-4-3-5-16-9)12-11(15)10-8(2)13-14-17-10/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRMSZGXJOQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)


![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2822609.png)

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)


![N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2822616.png)


![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)
